Cas no 327971-93-7 (2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide)

2,5-Dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide is a specialized organic compound featuring a dichlorothiophene carboxamide core linked to a dihydroacenaphthylene moiety. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science applications. The compound's rigid polycyclic framework enhances stability, while the chloro and carboxamide functional groups offer versatile reactivity for further derivatization. Its well-defined molecular architecture is particularly useful in the development of advanced intermediates for pharmaceuticals, agrochemicals, or optoelectronic materials. High purity and consistent synthesis protocols ensure reliable performance in research and industrial settings. The compound's balanced lipophilicity and structural complexity also make it a candidate for exploratory studies in medicinal chemistry.
2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide structure
327971-93-7 structure
Product Name:2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide
CAS No:327971-93-7
MF:C17H11Cl2NOS
MW:348.246340990067
CID:5790301
PubChem ID:2326341
Update Time:2025-08-04

2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 327971-93-7
    • AKOS001024705
    • Z56797131
    • 2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide
    • F0715-0234
    • 3-Thiophenecarboxamide, 2,5-dichloro-N-(1,2-dihydro-5-acenaphthylenyl)-
    • Inchi: 1S/C17H11Cl2NOS/c18-14-8-12(16(19)22-14)17(21)20-13-7-6-10-5-4-9-2-1-3-11(13)15(9)10/h1-3,6-8H,4-5H2,(H,20,21)
    • InChI Key: WFPHZPOZNCSHSL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(S1)Cl)C(NC1=CC=C2CCC3C=CC=C1C2=3)=O

Computed Properties

  • Exact Mass: 346.9938405g/mol
  • Monoisotopic Mass: 346.9938405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 57.3Ų

2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide Pricemore >>

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2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide Related Literature

Additional information on 2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide

Research Briefing on 2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide (CAS: 327971-93-7)

The compound 2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide (CAS: 327971-93-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of this compound as a potent modulator of specific protein targets involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the activity of kinase enzymes, which are critical in cellular signaling processes. The compound's unique structural features, including the dichlorothiophene and acenaphthylene moieties, contribute to its high binding affinity and selectivity.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 327971-93-7. A novel catalytic method reported in Organic Letters (2024) employs palladium-catalyzed cross-coupling reactions to streamline the production process, reducing the need for hazardous reagents. This innovation is expected to facilitate larger-scale production for preclinical and clinical studies.

Pharmacological evaluations have revealed promising results in animal models. For instance, a recent in vivo study showed that the compound significantly reduces tumor growth in xenograft models of colorectal cancer, with minimal off-target effects. These findings underscore its potential as a lead candidate for oncology therapeutics. Further, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized in detail, supporting its progression to further developmental stages.

Despite these advancements, challenges remain. The compound's solubility and formulation stability require further optimization to enhance its therapeutic window. Additionally, ongoing toxicology studies aim to elucidate its safety profile in long-term use. Collaborative efforts between academic and industrial researchers are underway to address these issues and accelerate its translation into clinical trials.

In conclusion, 2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide represents a promising scaffold for drug development, with demonstrated efficacy in modulating key biological targets. Continued research into its mechanisms of action and optimization of its physicochemical properties will be critical to realizing its full therapeutic potential. This briefing underscores the importance of interdisciplinary collaboration in advancing this compound toward clinical applications.

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